![molecular formula C21H32O5 B1234822 (3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione CAS No. 77704-61-1](/img/structure/B1234822.png)
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione
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Overview
Description
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione is a 16-membered macrolide antibiotic derived from the bacterium Micromonospora griseorubida. It is part of the mycinamicin family, known for their potent antibacterial properties. These compounds inhibit protein biosynthesis in bacterial pathogens by binding to the ribosome, making them effective against a range of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of (3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione involves a largely catalysis-based routeKey steps include the formation of the macrolactone ring and the installation of deoxy sugars such as desosamine, chalcose, mycinose, and aldgarose .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Micromonospora griseorubida. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the macrolide ring.
Substitution: Various substitution reactions can be employed to introduce different functional groups onto the macrolide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for reduction reactions. Typical conditions involve controlled temperatures and pH to ensure the stability of the macrolide ring .
Major Products Formed
Major products formed from these reactions include Mycinamicin I and Mycinamicin V, which are more oxidized forms of this compound .
Scientific Research Applications
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione has a wide range of scientific research applications:
Mechanism of Action
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione exerts its antibacterial effects by binding to the bacterial ribosome, specifically targeting the large ribosomal subunit. This binding narrows the nascent protein exit tunnel, thereby inhibiting protein biosynthesis and leading to bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: A 14-membered macrolide with a similar mechanism of action but a different macrolactone ring size.
Clarithromycin: Another 14-membered macrolide with enhanced stability and broader spectrum of activity.
Azithromycin: A 15-membered macrolide known for its extended half-life and improved pharmacokinetics.
Uniqueness
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione is unique due to its 16-membered macrolide ring, which provides a different binding profile and potentially overcomes resistance mechanisms that affect 14- and 15-membered macrolides . Its distinct glycosylation pattern and functional groups also contribute to its unique properties and effectiveness against resistant bacterial strains .
Properties
CAS No. |
77704-61-1 |
---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C21H32O5/c1-5-19-17(13-22)8-6-7-9-18(23)15(3)12-16(4)21(25)14(2)10-11-20(24)26-19/h6-11,14-17,19,21-22,25H,5,12-13H2,1-4H3/b8-6-,9-7-,11-10-/t14-,15+,16-,17+,19+,21+/m0/s1 |
InChI Key |
HUAKBQRUWMYNSD-NMQQROTKSA-N |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)CO |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO |
Synonyms |
mycinamicin IV aglycone mycinolide IV |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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